3-Chloro-4-fluoro-1H-indazol-6-ol

Description

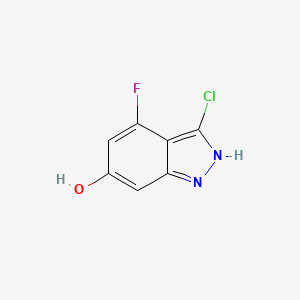

3-Chloro-4-fluoro-1H-indazol-6-ol is a halogenated indazole derivative characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 2 of the indazole core. The substituents include a chlorine atom at position 3, a fluorine atom at position 4, and a hydroxyl group at position 6. The molecular formula is C₇H₄ClFN₂O, with a calculated molecular weight of 186.57 g/mol. The presence of halogens (Cl, F) and a hydroxyl group in this compound suggests a balance of lipophilicity and hydrogen-bonding capacity, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

3-chloro-4-fluoro-2H-indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYICXFYUYHDQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-1H-indazol-6-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the indazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-1H-indazol-6-ol undergoes various chemical reactions, including:

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives

Reduction: Formation of reduced indazole derivatives

Substitution: Formation of substituted indazole derivatives with various functional groups

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1H-indazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Indazoles

3-Bromo-4-fluoro-1H-indazol-6-ol

- Molecular Formula : C₇H₄BrFN₂O

- Molecular Weight : 231.02 g/mol

- Key Differences: Bromine replaces chlorine at position 3. Bromine’s larger atomic radius and higher polarizability may enhance van der Waals interactions in biological targets but could also increase metabolic instability compared to chlorine.

3-Chloro-6-fluoro-4-iodo-1H-indazole

- Molecular Formula : C₇H₃ClFIN₂

- Molecular Weight : 300.47 g/mol

- Key Differences: Iodine at position 4 introduces steric bulk and increased lipophilicity (logP ~3.5 estimated), which may hinder membrane permeability.

6-Chloro-4-fluoro-1H-indazole

Data Table: Comparative Analysis of Structural Analogs

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Chloro-4-fluoro-1H-indazol-6-ol | Cl-3, F-4, OH-6 | C₇H₄ClFN₂O | 186.57 | Balanced lipophilicity, H-bond donor |

| 3-Bromo-4-fluoro-1H-indazol-6-ol | Br-3, F-4, OH-6 | C₇H₄BrFN₂O | 231.02 | Enhanced van der Waals interactions |

| 3-Chloro-6-fluoro-4-iodo-1H-indazole | Cl-3, F-6, I-4 | C₇H₃ClFIN₂ | 300.47 | High steric hindrance, lipophilic |

| 6-Chloro-4-fluoro-1H-indazole | Cl-6, F-4 | C₇H₄ClFN₂ | 170.57 | Low solubility, altered electronic effects |

| 6-Amino-4-fluoro-1H-indazol-3-ol | NH₂-6, F-4, OH-3 | C₇H₆FN₃O | 179.15 | High solubility, basic character |

Implications of Structural Modifications

- Halogen Effects : Chlorine and fluorine at positions 3 and 4 provide electron-withdrawing effects, stabilizing the indazole core and influencing π-π stacking in protein binding pockets. Bromine or iodine substitutions increase molecular weight and lipophilicity, which may improve target affinity but reduce metabolic stability .

- Hydroxyl vs. Amino Groups: The hydroxyl group at position 6 in the target compound enhances solubility and serves as a hydrogen-bond donor, critical for interactions with polar residues. Replacement with amino groups (e.g., 6-amino analogs) introduces basicity, altering pharmacokinetic profiles .

Biological Activity

3-Chloro-4-fluoro-1H-indazol-6-ol is an indazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications for therapeutic applications.

The synthesis of this compound typically involves the cyclization of ortho-substituted benzylidenehydrazines. A common method includes reacting 2-fluorobenzaldehyde with hydrazine to form a hydrazone, which is then cyclized under acidic conditions to yield the indazole core. The presence of both chloro and fluoro substituents enhances its chemical reactivity and biological activity compared to similar compounds.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating the function of various proteins involved in cellular processes.

Key Molecular Targets

- Enzymes : The compound has been shown to inhibit certain enzymes, potentially leading to reduced tumor cell proliferation.

- Receptors : Interaction with cellular receptors may modulate signal transduction pathways, influencing cell survival and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study demonstrated that a related indazole derivative exhibited an IC50 value of 5.15 µM against the K562 cell line, indicating significant cytotoxicity . This compound was noted for its selectivity towards normal cells (IC50 = 33.2 µM), suggesting a favorable therapeutic index.

Cell Cycle Analysis : The compound induces apoptosis in K562 cells in a dose-dependent manner, affecting key proteins involved in apoptosis regulation:

- Bcl-2 (anti-apoptotic protein): Decreased expression

- Bax (pro-apoptotic protein): Increased expression

This modulation leads to enhanced apoptosis rates and altered cell cycle distribution, favoring the G0/G1 phase over the S phase .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its dual halogen substitutions. For example:

| Compound | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|

| This compound | 5.15 | 33.2 |

| Related Indazole Derivative | Varies | Varies |

This table illustrates that while several indazole derivatives exhibit antitumor activity, the specific halogen substitutions in this compound may enhance its selectivity and potency.

Applications in Medicine

The potential applications of this compound extend beyond oncology:

- Antimicrobial Properties : Investigated for efficacy against various pathogens.

- Anti-inflammatory Effects : Potential role in modulating inflammatory pathways.

- Enzyme Inhibition : Explored as a scaffold for developing inhibitors targeting specific kinases and other enzymes involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.